Chir-124
Overview
Description
CHIR-124 is a quinolone-based small molecule . It is a novel and potent inhibitor of Chk1 . It potently and selectively inhibits Chk1 in vitro with an IC50 value of 0.3 nM . It is 2,000-fold more potent than Chk2 . CHIR-124 also potently targets other kinases such as FLT3 (IC50 = 5.8 nM), PDGFR (IC50 = 6.6 nM), GSK-3 (IC50 = 23.3 nM) and Fyn (IC50 = 98.8 nM) .
Molecular Structure Analysis
The molecular weight of CHIR-124 is 419.91 . Its molecular formula is C23H22ClN5O . It belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .
Physical And Chemical Properties Analysis
CHIR-124 is a solid substance . It is soluble in DMSO to 25 mM .
Scientific Research Applications
Potentiation of Cytotoxicity in Topoisomerase I Poisons
CHIR-124 is found to interact synergistically with topoisomerase poisons such as camptothecin, leading to significant growth inhibition in various solid tumor cell lines. It abrogates SN-38–induced checkpoints and potentiates apoptosis, especially in the context of p53 mutations. The presence of CHIR-124 suppresses Chk1 signaling, leading to restored levels of cdc25A protein and increased tumor apoptosis in breast cancer xenograft models (Tse et al., 2007).
Radiosensitization and Impact on Cell Cycle Checkpoints
CHIR-124 has been studied for its ability to radiosensitize tumor cells, particularly by affecting the G2-M checkpoint in response to ionizing radiation. This effect is influenced by the presence or absence of p53 and is associated with an increase in polyploid cells characterized by micronucleation or multinucleation (Tao et al., 2009).
Enhancing Antitumor Efficacy in Pancreatic Cancer
In a study using a multicellular tumor spheroid model, CHIR-124 in combination with gemcitabine showed an enhanced sensitivity to the antiproliferative effect of gemcitabine in pancreatic cancer. This combination led to increased DNA damage and apoptosis, highlighting the potential of CHIR-124 in overcoming chemoresistance (Dufau et al., 2012).
Targeting CHK1 in MYC-driven Tumors
CHIR-124, in combination with mTOR inhibitor rapamycin, showed remarkable synergistic lethality in MYC-overexpressing cells. This combination impaired cell viability and hindered progression in MYC-driven tumors like T-cell acute lymphoblastic leukemia and neuroblastoma, suggesting a novel co-treatment modality for these cancers (Song et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVBBVMDHIRCTG-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3s)-1-Azabicyclo[2.2.2]oct-3-Ylamino]-3-(1h-Benzimidazol-2-Yl)-6-Chloroquinolin-2(1h)-One | |
CAS RN |
405168-58-3 | |
Record name | CHIR-124 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CHIR-124 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHIR-124 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.